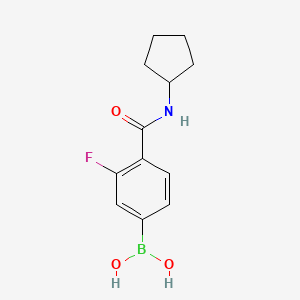

(4-(Cyclopentylcarbamoyl)-3-fluorophenyl)boronic acid

Übersicht

Beschreibung

“(4-(Cyclopentylcarbamoyl)-3-fluorophenyl)boronic acid” is a compound with the CAS Number: 957034-70-7 . It has a molecular weight of 251.07 . The compound is typically stored in an inert atmosphere at room temperature . It is a solid substance .

Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic acids are generally derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols .Chemical Reactions Analysis

Boronic acids, including “(4-(Cyclopentylcarbamoyl)-3-fluorophenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

The compound is a solid and is stored in an inert atmosphere at room temperature . It has a molecular weight of 251.07 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

- Boronic acids, including derivatives like 4-amino-3-fluorophenylboronic acid, are synthesized for various applications including the construction of glucose sensing materials that operate at physiological pH (Das et al., 2003).

Sensing Applications

- Boronic acids are utilized in various sensing applications, including homogeneous assays and heterogeneous detection, due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions (Lacina et al., 2014).

- They also find use in biological labeling, protein manipulation and modification, separation, and the development of therapeutics.

Fluorescence Studies

- Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid are studied for fluorescence quenching in alcohols, providing insights into molecular conformations (Geethanjali et al., 2015).

Catalysis

- Boronic acids are used in boronic acid catalysis, an important area of research. They enable reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto et al., 2015).

Organic Synthesis

- Compounds like 3-borono-5-fluorobenzoic acid, a key intermediate in organic synthesis, are widely used in the synthesis of olefins, styrene, biphenyl derivatives, and many natural products (Hai-xia et al., 2015).

Material Science

- Phenyl boronic acids are used in the construction of materials like single-walled carbon nanotubes for saccharide recognition, demonstrating the relationship between molecular structure and material properties (Mu et al., 2012).

Biomaterials

- In biomaterials, boronic acids bind with biologically relevant diols and polyols, used to prepare hydrogels with dynamic or responsive behavior (Brooks et al., 2018).

Carbohydrate Recognition

- Boronic acids act as fluorophores in the recognition of carbohydrates, differentiating between carbohydrates binding as a diol or triol unit, revealing stereochemical information (Oesch & Luedtke, 2015).

Fluorescent Chemosensors

- They are also used in the development of fluorescent chemosensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).

Sugar Recognition

- Novel boronic acid fluorophore/beta-cyclodextrin complex sensors for sugar recognition in water have been developed, showcasing the potential in bioanalytical applications (Tong et al., 2001).

Labeling Reagents

- Certain boronic acids serve as fluorescent labeling reagents for the determination of diol compounds by high-performance liquid chromatography (HPLC) (Terado et al., 2000).

Optoelectronics and Biomedicine

- Four-coordinate boron(III) complexes, involving boronic acids, have applications in organic electronics, photonics, and as sensing and imaging probes for biomedical purposes (Sadu et al., 2017).

Pharmaceutical Applications

- Boronic acids, including their oxaboroles derivatives, are increasing in pharmaceutical applications, especially as enzyme inhibitors (Baker et al., 2011).

Kinetic Reactivity Studies

- Studies on the kinetic reactivity of boronic acid and boronate ion towards various compounds provide insights important for chemical reactions and interactions (Watanabe et al., 2013).

Imaging in Biological Systems

- Boronic acid derivatives like 4-fluorophenylboronic acid are used as imaging agents for tracking elements like boron in biological systems, such as in plants (Housh et al., 2020).

Development of Fluorescence Probes

- Fluorogenic affinity gels created from clickable boronic acids demonstrate their use in bioseparation, sensing, and controlled drug delivery applications (Khan & Ye, 2012).

Fluorine Substituent Effects

- The influence of fluorine substituents on the properties of phenylboronic compounds is explored, highlighting the importance of electron withdrawing character in various applications (Gozdalik et al., 2017).

Bacteria Detection

- Boronic acid is also used in affinity sensors for bacteria detection, exploiting its binding reaction with diol-groups on bacterial cell walls (Wannapob et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Zukünftige Richtungen

While specific future directions for this compound were not found, boronic acids are increasingly utilized in diverse areas of research . For example, they have been used in the design and development of efficient biotechnology for the sensitive and selective monitoring of glucose . This opens a great promise to develop a SERS-based biosensor for a variety of biomedicine applications .

Eigenschaften

IUPAC Name |

[4-(cyclopentylcarbamoyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO3/c14-11-7-8(13(17)18)5-6-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBPFXPFINCJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NC2CCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660289 | |

| Record name | [4-(Cyclopentylcarbamoyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Cyclopentylcarbamoyl)-3-fluorophenyl)boronic acid | |

CAS RN |

957034-70-7 | |

| Record name | [4-(Cyclopentylcarbamoyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

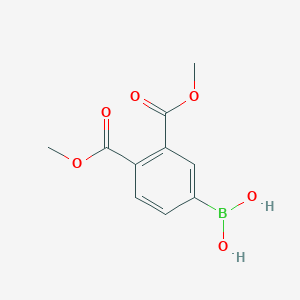

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

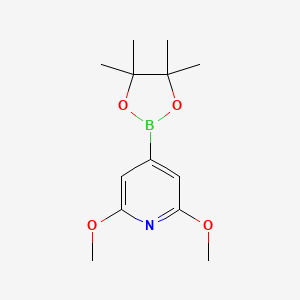

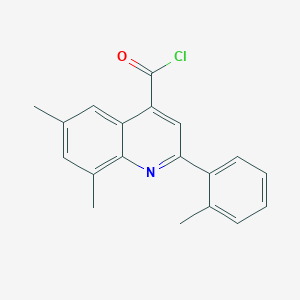

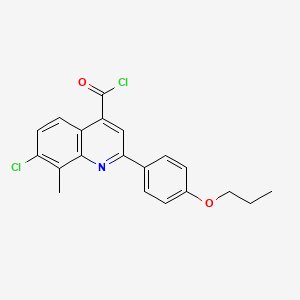

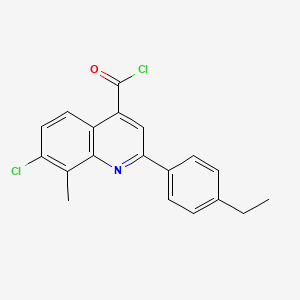

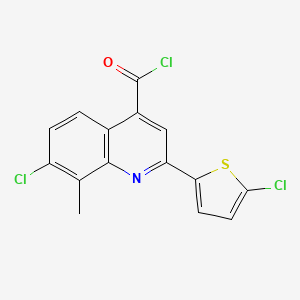

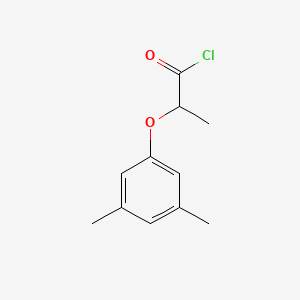

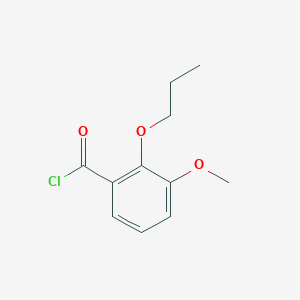

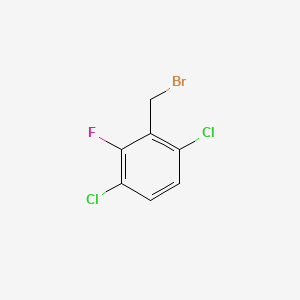

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)

![2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1451302.png)

![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1451315.png)